

# AZD8309: A Comparative Analysis of Research Findings in LPS-Induced Inflammation

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## *Compound of Interest*

Compound Name: **AZD8309**

Cat. No.: **B1666239**

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A review of published data on the CXCR2 antagonist **AZD8309** demonstrates consistent efficacy in mitigating lipopolysaccharide (LPS)-induced neutrophilic inflammation in healthy volunteers. This guide provides a comprehensive comparison of the key research findings, experimental protocols, and the compound's mechanism of action.

## Summary of Quantitative Data

Two key studies have reported on the effects of **AZD8309** in LPS-induced inflammation models. The quantitative outcomes from these studies are summarized below, showcasing the compound's impact on various inflammatory markers.

Parameter	Study	Treatment Group (AZD8309)	Placebo Group	Percentage Reduction with AZD8309	p-value	Citation
Sputum Total Cells	Inhaled LPS Model	Geometric Mean: 5.5 x10 <sup>6</sup> /g	Geometric Mean: 24 x10 <sup>6</sup> /g	77%	<0.001	[1][2]
Sputum Neutrophils	Inhaled LPS Model	Geometric Mean: 3.7 x10 <sup>6</sup> /g	Geometric Mean: 17 x10 <sup>6</sup> /g	79%	<0.05	[1][2]
Sputum Neutrophil Elastase Activity	Inhaled LPS Model	-	-	Reduction Observed	<0.05	[1][2]
Sputum CXCL1	Inhaled LPS Model	-	-	Reduction Observed	<0.05	[1][2]
Sputum Macrophages	Inhaled LPS Model	-	-	47% (Trend)	-	[1][2]
Sputum Leukotriene B4	Inhaled LPS Model	-	-	39% (Trend)	-	[1][2]
Sputum CXCL8	Inhaled LPS Model	-	-	52% (Trend)	-	[1][2]
Nasal Lavage Leucocyte Count	Nasal LPS Model	-	-	Reduced to 48% of placebo	-	[3]
Nasal Lavage	Nasal LPS Model	-	-	Reduced to 45% of placebo	-	[3]

Leukotrien  
e B4

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Nasal						
Lavage						
Neutrophil	Nasal LPS		Reduction			
Elastase	Model	-	Observed	-		[3]
Activity			(at 24h)			

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## Experimental Protocols

The primary research on **AZD8309** has utilized LPS challenge models in healthy volunteers to induce a controlled inflammatory response. Below are the methodologies for the key experiments.

### Inhaled Lipopolysaccharide (LPS) Challenge Model

- Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted with 20 healthy subjects.[1][2]
- Dosing Regimen: Subjects received 300 mg of **AZD8309** or a placebo orally twice daily for three days.[1][2]
- LPS Challenge: After the dosing period, subjects underwent an inhaled LPS challenge.[1][2]
- Sample Collection: Induced sputum was collected six hours after the LPS challenge to analyze inflammatory markers.[1][2]
- Endpoints Measured: The primary endpoints were total sputum cell count and sputum neutrophil count. Secondary endpoints included levels of neutrophil elastase, CXCL1, macrophages, leukotriene B4, and CXCL8.[1][2]

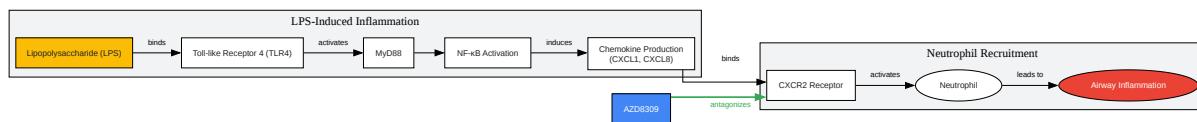
### Nasal Lipopolysaccharide (LPS) Challenge Model

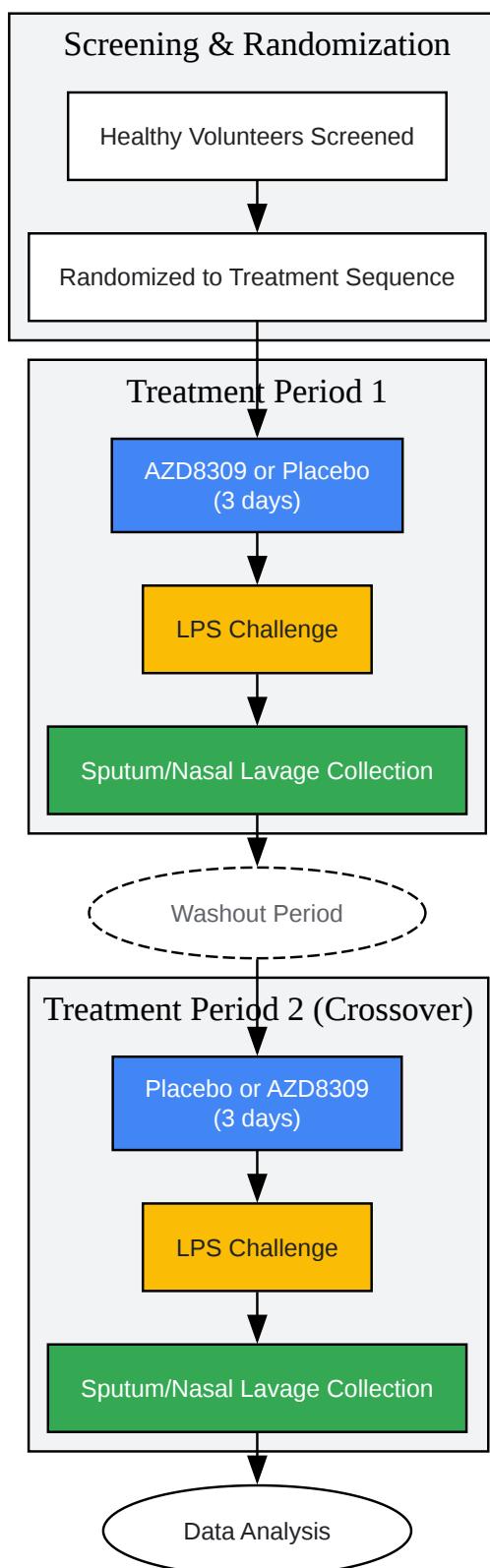
- Study Design: A placebo-controlled, double-blind, cross-over study was conducted with 18 healthy volunteers.[3]
- Dosing Regimen: Participants were administered **AZD8309** or a placebo for three days.[3]

- LPS Challenge: Subjects were challenged nasally with LPS at a dose of 50 µg per nostril.[3]
- Sample Collection: Nasal lavage was performed at 6 and 24 hours post-challenge to collect samples for analysis.[3]
- Endpoints Measured: The study assessed the count of leucocytes (which were approximately 99% neutrophils), levels of leukotriene B4, and neutrophil elastase activity in the lavage fluid.[3]

## Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the signaling pathway affected by **AZD8309** and the workflow of the clinical studies.





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